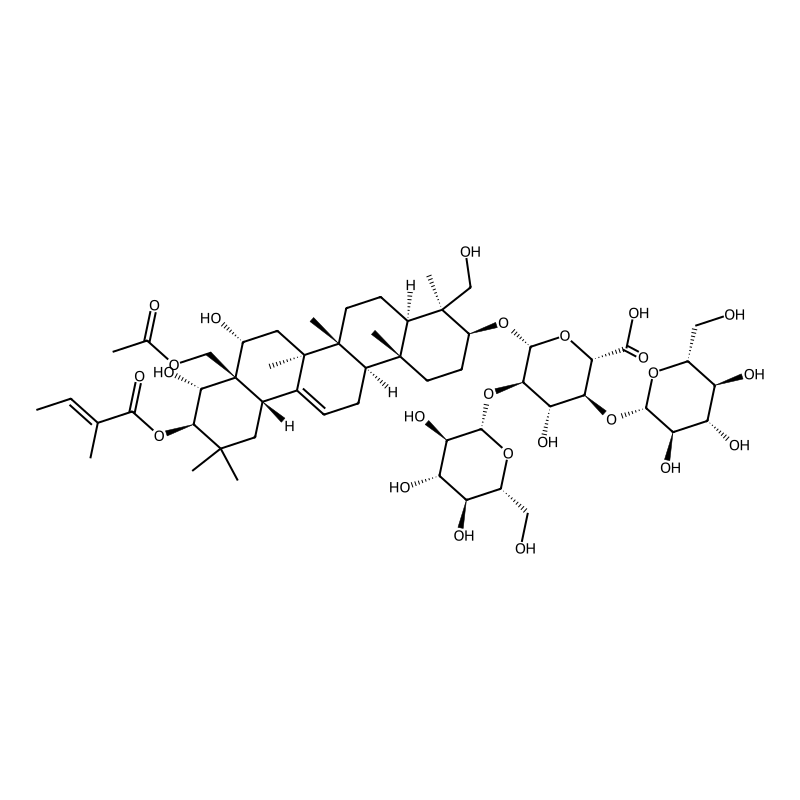

Isoescin IA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

See also: Horse Chestnut (part of).

Isoescin IA (CAS 219944-39-5) is a highly purified triterpenoid saponin and a primary alpha-escin isomer isolated from Aesculus hippocastanum and Aesculus chinensis. While crude escin is widely utilized for its anti-inflammatory and vasoprotective properties, it exists as a complex mixture of alpha and beta isomers. Isoescin IA is specifically procured as a high-purity analytical reference standard to enable precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibration, pharmacokinetic modeling, and isomer-specific bioactivity profiling [1]. Its distinct molecular weight (1131.26 g/mol) and unique stereochemistry dictate its specific metabolic behavior, making the isolated compound indispensable for rigorous quality control and pharmacological differentiation from the more abundant beta-escin isomers [1].

Research Fit

Procuring crude escin mixtures (such as sodium escinate) or substituting the major beta-isomer, Escin IA, fundamentally compromises precision pharmacokinetic and toxicity assays. Escin IA and Isoescin IA undergo bidirectional interconversion in vivo and under mildly acidic in vitro conditions, but this conversion is highly asymmetric; Escin IA converts extensively into Isoescin IA, whereas the reverse reaction is minimal [1]. If a laboratory utilizes a crude mixture, the distinct half-life (t1/2) and mean residence time (MRT) of the individual isomers are artificially extended due to mixture interactions, masking the true clearance rate of the alpha-escin fraction[1]. Furthermore, Isoescin IA exhibits significantly lower baseline toxicity and distinct pharmacological activity compared to Escin IA [2]. Consequently, using anything other than the purified Isoescin IA standard prevents the accurate quantification of isomer-specific exposure and confounds the safety profiling of botanical drug formulations[3].

Substitution Risk

References

- [1] Wu X, et al. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat. J Ethnopharmacol. 2012.

- [2] Zhang M, et al. Simultaneous Determination of Escin Ia and Its Isomer Isoescin Ia by LC-MS-MS: Application to a Pharmacokinetic Study of Escin Ia in Rats. J Chromatogr Sci. 2014.

- [3] Gu J, et al. Pharmacokinetics of escin Ia in rats after intravenous administration. J Ethnopharmacol. 2014.

Asymmetric In Vivo Isomerization Dynamics

In vivo pharmacokinetic studies demonstrate that Escin IA and Isoescin IA interconvert, but the metabolic pathway is highly directional. When administered independently, Escin IA is rapidly and extensively isomerized into Isoescin IA, whereas the conversion from Isoescin IA back to Escin IA is minimal [1]. This asymmetric conversion means that exposure to Escin IA inherently results in secondary exposure to Isoescin IA [1].

| Evidence Dimension | In vivo isomer conversion rate |

| Target Compound Data | Isoescin IA (Minimal conversion to Escin IA) |

| Comparator Or Baseline | Escin IA (Extensive and rapid conversion to Isoescin IA) |

| Quantified Difference | Unidirectional metabolic dominance toward Isoescin IA |

| Conditions | Intravenous administration in Wistar rat models monitored via LC-MS/MS |

Procuring pure Isoescin IA is essential to establish accurate LC-MS/MS calibration curves for tracking the primary metabolic byproduct of beta-escin administration.

Pharmacokinetic Half-Life Isolation vs. Mixture Interference

The pharmacokinetic parameters of Isoescin IA are heavily distorted when administered as part of a crude escin mixture (sodium escinate). When pure Isoescin IA is administered alone, it exhibits a distinct, shorter half-life (t1/2) and mean residence time (MRT) compared to its behavior within the sodium escinate mixture, where the presence of other saponins artificially prolongs its circulation [1].

| Evidence Dimension | Pharmacokinetic half-life (t1/2) and Mean Residence Time (MRT) |

| Target Compound Data | Pure Isoescin IA (Shorter, isolated clearance rate) |

| Comparator Or Baseline | Sodium escinate mixture (Artificially prolonged t1/2 and MRT) |

| Quantified Difference | Significant extension of t1/2 when co-administered with beta-escins |

| Conditions | Comparative non-compartmental PK analysis using TopFit 2.0 software |

Utilizing the pure Isoescin IA standard is mandatory for researchers aiming to isolate the true clearance kinetics of the alpha-escin fraction without mixture-induced confounding variables.

Absolute Bioavailability and Detection Thresholds

Both Escin IA and Isoescin IA exhibit extremely low absolute bioavailability. Quantitative analysis reveals that the absolute bioavailability (F) for Isoescin IA is less than 0.25% following oral administration [1]. Because the systemic absorption is so marginal, analytical methods require ultra-high sensitivity.

| Evidence Dimension | Absolute bioavailability (F) |

| Target Compound Data | Isoescin IA (<0.25%) |

| Comparator Or Baseline | Escin IA (<0.25%) |

| Quantified Difference | Both exhibit equally marginal systemic absorption |

| Conditions | Oral vs. intravenous administration (4 mg/kg vs 0.5 mg/kg) in rat models |

The exceptionally low bioavailability dictates that buyers must procure ultra-high-purity Isoescin IA (>98%) to ensure signal-to-noise ratios are sufficient for trace LC-MS/MS detection in plasma samples.

Differentiated Toxicity and Pharmacological Activity

While beta-escin isomers like Escin IA are the primary drivers of the extract's pharmacological efficacy, they also carry higher toxicity. Isoescin IA, representing the alpha-escin fraction, has been structurally and biologically evaluated to exhibit lower baseline pharmacological activity and correspondingly lower toxicity than Escin IA [1].

| Evidence Dimension | Relative toxicity and bioactivity |

| Target Compound Data | Isoescin IA (Lower toxicity, lower primary bioactivity) |

| Comparator Or Baseline | Escin IA (Higher toxicity, primary active component) |

| Quantified Difference | Distinct attenuation of toxicity in the alpha-isomer |

| Conditions | In vitro structure-activity relationship (SAR) profiling |

Procuring Isoescin IA allows formulation scientists to accurately map the safety profile of botanical extracts by quantifying the less toxic alpha-escin components.

LC-MS/MS Calibration for Saponin Metabolite Tracking

Directly downstream of the asymmetric isomerization data, pure Isoescin IA is required as a primary reference standard to calibrate mass spectrometry equipment, ensuring accurate quantification of Escin IA's conversion into Isoescin IA in vivo [1].

Quality Control of Botanical Therapeutics

Because Isoescin IA has a distinct toxicity and half-life profile compared to crude sodium escinate, manufacturers of horse chestnut seed extracts must procure this exact standard to validate the alpha-to-beta escin ratio, ensuring batch-to-batch safety and reproducibility [2].

Single-Molecule Pharmacokinetic Modeling

Driven by the evidence that mixture interactions artificially prolong MRT and t1/2, pure Isoescin IA is the only viable choice for researchers building isolated, non-compartmental pharmacokinetic models of alpha-escins without the confounding effects of beta-escin co-administration [1].

Application Fit Matrix

References

- [1] Wu X, et al. Comparative pharmacokinetics and bioavailability of escin Ia and isoescin Ia after administration of escin and of pure escin Ia and isoescin Ia in rat. J Ethnopharmacol. 2012.

- [2] Zhang M, et al. Simultaneous Determination of Escin Ia and Its Isomer Isoescin Ia by LC-MS-MS: Application to a Pharmacokinetic Study of Escin Ia in Rats. J Chromatogr Sci. 2014.

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Explore Compound Types